3-Bromopyridine-4-carboximidamide
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Overview
Description
3-Bromopyridine-4-carboximidamide is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of pyridine, featuring a bromine atom at the 3-position and a carboximidamide group at the 4-position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating pyridine-4-carboximidamide with bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 3-bromopyridine, with an amine group followed by subsequent reactions to introduce the carboximidamide group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
3-Bromopyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Bromopyridine-4-carboximidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-4-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of carboximidamide.
4-Amino-3-bromopyridine: Similar structure but with an amino group instead of carboximidamide.
5-Bromopyridine-2-carboximidamide: Similar structure but with the bromine and carboximidamide groups in different positions.
Uniqueness: 3-Bromopyridine-4-carboximidamide is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its bromine atom and carboximidamide group make it particularly useful in certain chemical reactions and biological studies.
Properties
IUPAC Name |
3-bromopyridine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-10-2-1-4(5)6(8)9/h1-3H,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVFXJWTRYUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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